molecular formula C12H17NO2 B12991912 tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12991912
M. Wt: 207.27 g/mol
InChI Key: KBYALVATYKXAMB-UHFFFAOYSA-N
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Description

tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound characterized by its unique bicyclic structure

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-5-8-9-6-13(7-10(8)9)11(14)15-12(2,3)4/h1,8-10H,6-7H2,2-4H3

InChI Key

KBYALVATYKXAMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the ethynyl group. Common reagents used in these reactions include alkyl halides, strong bases, and transition metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The bicyclic core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various reduced bicyclic derivatives.

Scientific Research Applications

tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate

Comparison: While these compounds share a similar bicyclic structure, tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the presence of the ethynyl group. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

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